molecular formula C21H20ClN3O5 B12188393 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B12188393
M. Wt: 429.9 g/mol
InChI Key: GFFDMHJYVTXLRG-UHFFFAOYSA-N
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Description

2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a pyridazinone-based acetamide derivative characterized by a 4-chlorophenyl-substituted pyridazinone core and a 3,4,5-trimethoxyphenyl acetamide moiety. The pyridazinone ring system is a six-membered heterocycle with two adjacent nitrogen atoms, which is often associated with diverse biological activities, including antitumor and kinase inhibitory effects . The 3,4,5-trimethoxyphenyl group is a common pharmacophore in microtubule-targeting agents, such as colchicine analogs, due to its ability to engage in hydrophobic and hydrogen-bonding interactions with biological targets .

Properties

Molecular Formula

C21H20ClN3O5

Molecular Weight

429.9 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C21H20ClN3O5/c1-28-17-10-15(11-18(29-2)21(17)30-3)23-19(26)12-25-20(27)9-8-16(24-25)13-4-6-14(22)7-5-13/h4-11H,12H2,1-3H3,(H,23,26)

InChI Key

GFFDMHJYVTXLRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Pyridazinone Core Formation

The pyridazinone ring is synthesized through a cyclocondensation reaction between 4-chlorophenylhydrazine and ethyl acetoacetate under acidic conditions:

Reaction Conditions

ParameterSpecification
SolventEthanol/Water (3:1 v/v)
CatalystConcentrated HCl (0.1 equiv)
Temperature80°C, reflux
Reaction Time6–8 hours
Yield72–78%

The product, 3-(4-chlorophenyl)-6-hydroxypyridazine , is purified via recrystallization from ethanol, achieving >98% purity (HPLC analysis).

Acetamide Side Chain Preparation

3,4,5-Trimethoxyaniline undergoes acylation with chloroacetyl chloride in dichloromethane:

Optimized Parameters

  • Molar Ratio : 1:1.2 (aniline:chloroacetyl chloride)

  • Base : Triethylamine (2.5 equiv)

  • Temperature : 0–5°C (ice bath)

  • Reaction Progress : Monitored by TLC (Rf = 0.45 in hexane:EtOAc 4:1)

  • Yield : 85% after column chromatography

Coupling Reactions and Final Assembly

The pivotal step involves nucleophilic substitution between the pyridazinone intermediate and the acetylated aniline derivative:

Key Reaction Details
3-(4-Chlorophenyl)-6-hydroxypyridazine+ClCH2C(O)NHC6H2(OCH3)3BaseTarget Compound\text{3-(4-Chlorophenyl)-6-hydroxypyridazine} + \text{ClCH}_2\text{C(O)NHC}_6\text{H}_2(\text{OCH}_3)_3 \xrightarrow{\text{Base}} \text{Target Compound}

Optimized Conditions

VariableOptimal Value
SolventAnhydrous DMF
BasePotassium carbonate (3 equiv)
Temperature60°C
Reaction Time12 hours
WorkupPrecipitation in ice water, followed by silica gel chromatography
Final Yield63–68%

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications to improve efficiency and safety:

Process Intensification Strategies

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., Amberlyst-15) enable 5–7 reuse cycles without activity loss.

  • Solvent Recovery Systems : Distillation units recover >90% of DMF and ethanol.

Economic Analysis

ParameterLaboratory ScaleIndustrial Scale
Raw Material Cost$12.50/g$3.80/g
Energy Consumption850 kWh/kg290 kWh/kg
Waste Production6.2 kg/kg1.8 kg/kg

Analytical Characterization and Quality Control

The final product undergoes rigorous analysis to confirm structure and purity:

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 8.21 (s, 1H, NH), 7.89 (d, J=8.4 Hz, 2H, ArH), 6.78 (s, 2H, ArH), 4.02 (s, 2H, CH₂), 3.84 (s, 9H, OCH₃)
IR (KBr)1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O)
HPLC Retention time: 6.78 min (98.4% purity)

Thermal Properties

PropertyValue
Melting Point217–219°C (decomposition)
SolubilityDMSO: 82 mg/mL, Water: <0.1 mg/mL

Alternative Synthetic Routes and Recent Innovations

Microwave-Assisted Synthesis

Reduces coupling reaction time to 45 minutes with comparable yields (65%):

  • Conditions : 150 W, 100°C, DMF solvent.

Enzymatic Acylation

Lipase B from Candida antarctica catalyzes the final coupling step:

  • Advantages : Phosphate buffer (pH 7.4) replaces organic solvents.

  • Yield : 58% after 24 hours at 37°C.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for amination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with a pyridazinone core can exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific kinases that are crucial for cancer cell proliferation. The presence of the 4-chlorophenyl group may enhance the binding affinity to these targets, potentially leading to the development of new cancer therapies.

Anti-inflammatory Effects

Research has suggested that derivatives of pyridazinones demonstrate anti-inflammatory activities. The compound's structure allows for interaction with inflammatory pathways, potentially reducing cytokine production and inflammatory responses in various models . This makes it a candidate for further exploration in treating chronic inflammatory diseases.

Neuroprotective Properties

There is emerging evidence that compounds similar to 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide may possess neuroprotective effects. Studies have reported that such compounds can mitigate neurodegeneration in cellular models, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's .

Antimicrobial Activity

The compound's unique structure may also impart antimicrobial properties. Preliminary studies indicate that it could be effective against certain bacterial strains, warranting further investigation into its potential as an antibacterial agent.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of pyridazinones and tested their efficacy against various cancer cell lines. The compound demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating potent activity. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway .

Case Study 2: Anti-inflammatory Testing

A series of experiments were conducted to evaluate the anti-inflammatory effects of the compound using an animal model of arthritis. The results showed a marked reduction in paw swelling and serum levels of pro-inflammatory cytokines compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues .

Mechanism of Action

The mechanism of action of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

The 3,4,5-trimethoxyphenyl group in the target compound distinguishes it from analogs with alternative substitution patterns:

  • N-(2,5-Dimethoxyphenyl) analog (CAS 922902-36-1): Replacing the 3,4,5-trimethoxy group with 2,5-dimethoxy reduces steric bulk and alters electronic properties. This analog (C₂₀H₁₈ClN₃O₄, MW 399.8) may exhibit weaker binding to colchicine-binding sites due to fewer methoxy groups .

Modifications to the Pyridazinone Core

  • Fluorine-substituted derivatives : 2-(3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide (CAS 1246073-22-2, MW 407.3) incorporates fluorine atoms, increasing lipophilicity and metabolic stability .
  • Piperazine-linked pyridazinones: Compounds like 6b (C₂₇H₂₉ClN₇O₃, MW 500.2) feature piperazine spacers, which may improve solubility and pharmacokinetic profiles .

Antitumor Activity

  • Quinazolinone analogs: 2-[(3-Phenethyl-4(3H)-quinazolinon-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide (Compound C) demonstrates potent antitumor activity (GI₅₀ = 3.16 µM), surpassing 5-fluorouracil (GI₅₀ = 18.60 µM) .
  • Oxadiazole-chalcone hybrids : Compound 8i (C₂₈H₂₂ClN₃O₅S) with a 3,4,5-trimethoxyphenyl group exhibits moderate antiproliferative activity (melting point 261–262°C), though specific GI₅₀ values are unavailable .

Microtubule Inhibition

  • Colchicine-binding site inhibitors: Derivatives like 17b (spiro-piperidine scaffold) show nanomolar inhibition of epithelial cell proliferation, highlighting the importance of the 3,4,5-trimethoxyphenyl group in tubulin binding .

Structural and Functional Data Tables

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (GI₅₀ or IC₅₀) Reference
2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide C₂₁H₂₀ClN₃O₅ 429.9 3,4,5-Trimethoxyphenyl Not reported
2-[3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,5-dimethoxyphenyl)acetamide C₂₀H₁₈ClN₃O₄ 399.8 2,5-Dimethoxyphenyl Not reported
2-[(3-Phenethyl-4(3H)-quinazolinon-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide (Compound C) C₂₇H₂₆N₄O₄S 502.6 Quinazolinone-thioacetamide GI₅₀ = 3.16 µM
N-(3-Chloro-4-methoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide C₂₁H₂₀ClN₃O₅ 429.9 3-Chloro-4-methoxyphenyl Not reported

Biological Activity

The compound 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a novel organic molecule of interest in medicinal chemistry due to its potential biological activities. Its structure features a pyridazine core linked to a chlorophenyl group and a trimethoxyphenyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory effects.

  • Molecular Formula : C18H19ClN4O3
  • Molecular Weight : 368.82 g/mol
  • CAS Number : 1219583-84-2

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The following sections summarize specific activities attributed to this compound.

Anticancer Activity

Recent studies suggest that compounds containing pyridazine rings have notable anticancer properties. For instance:

  • Mechanism of Action : The compound may exert its anticancer effects by disrupting microtubule dynamics and inducing apoptosis in cancer cells. It is hypothesized that the presence of the chlorophenyl group enhances binding affinity to tubulin, similar to known anticancer agents like combretastatin A-4 .
  • Case Study : In a study assessing various derivatives with similar structures, compounds exhibited IC50 values ranging from low micromolar to nanomolar concentrations against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The most active compounds induced apoptosis through the activation of caspases .
CompoundIC50 (µM)Cell Line
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamideTBDTBD
Combretastatin A-40.01A549
5-Fluorouracil4.98A549

Antimicrobial Activity

Compounds with similar structural features have also been explored for their antimicrobial properties:

  • Mechanism of Action : The antimicrobial activity may be attributed to the ability of the compound to disrupt bacterial cell membranes or interfere with metabolic pathways.
  • Research Findings : In vitro studies have shown that derivatives of pyridazine exhibit significant antibacterial activity against various strains, suggesting that this compound may also possess similar properties .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is another area of interest:

  • Mechanism of Action : It is believed that the compound may inhibit pro-inflammatory cytokines and modulate immune responses.
  • Case Study : Similar compounds have demonstrated the ability to reduce inflammation in animal models by inhibiting cyclooxygenase enzymes (COX) and other inflammatory mediators .

Q & A

Q. What are the recommended synthetic routes for 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide?

A key method involves condensation reactions between pyridazinone intermediates and substituted acetamides. For example, refluxing 3-(4-chlorophenyl)-6-hydroxypyridazine with 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide in ethanol, using sodium acetate as a base, can yield the target compound . Optimizing reaction time (e.g., 30–60 minutes) and stoichiometric ratios (1:1 molar ratio of reactants) improves yields up to 85% . Purification via recrystallization from ethanol-dioxane mixtures (1:2 v/v) is recommended to isolate pale crystalline products .

Q. How should researchers characterize the compound’s purity and structural integrity?

Use a combination of:

  • NMR spectroscopy : Analyze proton environments (e.g., 3,4,5-trimethoxyphenyl protons at δ 3.7–3.9 ppm; pyridazinone ring protons at δ 6.5–7.2 ppm) .
  • HPLC : Employ C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 minutes) for purity assessment (>95%) .
  • Mass spectrometry : Confirm molecular weight (calculated: ~428.8 g/mol) via ESI-MS in positive ion mode .

Q. What safety protocols are critical for handling this compound?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the pyridazinone ring .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact or inhalation of fine particles .
  • Emergency measures : For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s biological activity?

  • Pyridazinone ring substitutions : Introduce electron-withdrawing groups (e.g., –NO₂) at position 5 to modulate electron density and improve binding to kinase targets .
  • Trimethoxyphenyl optimization : Replace methoxy groups with bioisosteres (e.g., ethoxy or trifluoromethoxy) to balance lipophilicity and metabolic stability .
  • Acetamide linker variation : Replace the methylene group with sulfonamide or urea moieties to explore hydrogen-bonding interactions in enzymatic assays .

Q. How to resolve contradictions in reported cytotoxicity data across studies?

  • Standardize assay conditions : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hours) to minimize variability .
  • Control for solubility : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid precipitation in cell media .
  • Validate mechanisms : Compare apoptosis markers (e.g., caspase-3 activation) and ROS generation across studies to confirm consistency in mode of action .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET modeling : Use SwissADME to estimate logP (~2.8), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and CYP450 inhibition profiles .
  • Molecular dynamics simulations : Simulate binding to tubulin or kinase targets (e.g., 1SA0 PDB entry) for 100 ns to assess stability of ligand-protein interactions .
  • Docking studies : Employ AutoDock Vina to prioritize derivatives with high binding scores (<–9 kcal/mol) for synthesis .

Q. How to optimize reaction scalability for multi-gram synthesis?

  • Solvent selection : Replace ethanol with dimethylformamide (DMF) to enhance solubility of aromatic intermediates at elevated temperatures (80–100°C) .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts (e.g., <5% dehalogenated impurities) .
  • Workflow integration : Use continuous-flow reactors for pyridazinone ring formation, achieving >90% conversion in <2 hours .

Methodological Notes

  • Contradictory data : Discrepancies in melting points (e.g., 180–190°C) may arise from polymorphic forms; characterize crystals via X-ray diffraction .

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